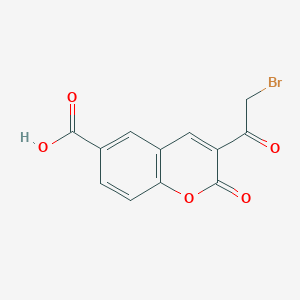
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid typically involves the bromination of 3-acetylcoumarin. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Formation of various substituted coumarin derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways, such as those regulating glucose metabolism and oxidative stress.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetylcoumarin: A precursor in the synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid.
3-(Chloroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
675597-06-5 |
|---|---|
Molecular Formula |
C12H7BrO5 |
Molecular Weight |
311.08 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H7BrO5/c13-5-9(14)8-4-7-3-6(11(15)16)1-2-10(7)18-12(8)17/h1-4H,5H2,(H,15,16) |
InChI Key |
XIFMCNZVMKFZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


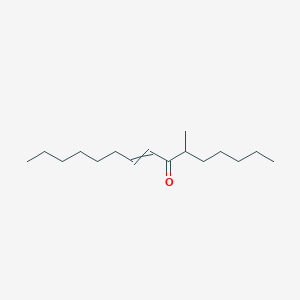
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

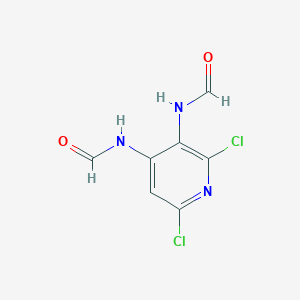
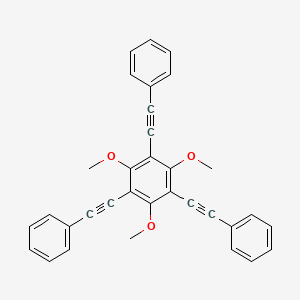
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
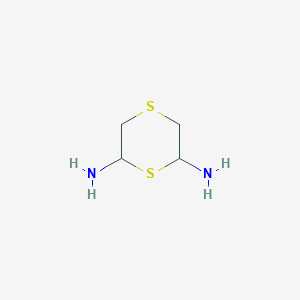
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
